molecular formula C11H12N2O6 B8299104 3-p-Nitrobenzyloxycarbonylaminopropionic acid

3-p-Nitrobenzyloxycarbonylaminopropionic acid

Cat. No. B8299104
M. Wt: 268.22 g/mol
InChI Key: JAASUMSPNKMRQH-UHFFFAOYSA-N
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Patent
US04742052

Procedure details

To β-alanine (1.14 g) in 4N sodium hydroxide (7.8 ml) was added p-nitrobenzyl chloroformate (3 g) in dioxane (8 ml) with ice-cooling and stirred for 1 hour. The reaction mixture was filtered and the filtrate was neutralized with hydrochloric acid. The resulting precipitate was collected to give N-p-nitrobenzyloxycarbonyl-β-alanine, which was then converted into the corresponding acid chloride by reaction with thionyl chloride.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].Cl[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)=[O:9]>[OH-].[Na+].O1CCOCC1>[N+:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][O:10][C:8]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:9])=[CH:17][CH:16]=1)([O-:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
7.8 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)NCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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